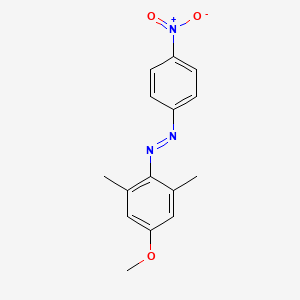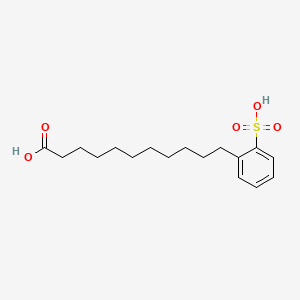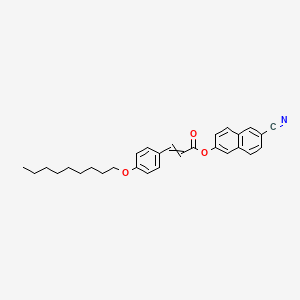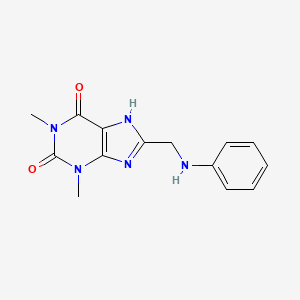
2,6-Dimethyl-3-(4-methylphenyl)cyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-3-(4-methylphenyl)cyclohexan-1-ol is an organic compound with the molecular formula C18H22O It is a cyclohexanol derivative characterized by the presence of two methyl groups at positions 2 and 6, and a 4-methylphenyl group at position 3 on the cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-3-(4-methylphenyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 4-methylbenzaldehyde in the presence of a base. The reaction proceeds through an aldol condensation followed by hydrogenation to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and a hydrogenation catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
2,6-Dimethyl-3-(4-methylphenyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The methyl and phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of 2,6-Dimethyl-3-(4-methylphenyl)cyclohexanone or 2,6-Dimethyl-3-(4-methylphenyl)cyclohexanoic acid.
Reduction: Formation of 2,6-Dimethyl-3-(4-methylphenyl)cyclohexane.
Substitution: Formation of halogenated derivatives such as 2,6-Dimethyl-3-(4-bromomethylphenyl)cyclohexan-1-ol.
科学研究应用
2,6-Dimethyl-3-(4-methylphenyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 2,6-Dimethyl-3-(4-methylphenyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s lipophilic nature allows it to interact with cell membranes, potentially affecting membrane fluidity and signaling pathways.
相似化合物的比较
Similar Compounds
2,6-Dimethylcyclohexanol: Lacks the 4-methylphenyl group, resulting in different chemical and biological properties.
4-Methylcyclohexanol: Lacks the 2,6-dimethyl substitution, leading to variations in reactivity and applications.
Cyclohexanol: The parent compound without any methyl or phenyl substitutions, exhibiting distinct chemical behavior.
Uniqueness
2,6-Dimethyl-3-(4-methylphenyl)cyclohexan-1-ol is unique due to the presence of both methyl and phenyl groups, which confer specific steric and electronic effects. These structural features influence its reactivity, making it a valuable compound in various chemical transformations and applications.
属性
CAS 编号 |
83011-80-7 |
|---|---|
分子式 |
C15H22O |
分子量 |
218.33 g/mol |
IUPAC 名称 |
2,6-dimethyl-3-(4-methylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C15H22O/c1-10-4-7-13(8-5-10)14-9-6-11(2)15(16)12(14)3/h4-5,7-8,11-12,14-16H,6,9H2,1-3H3 |
InChI 键 |
OQBCWDFOWKBJQR-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(C(C1O)C)C2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


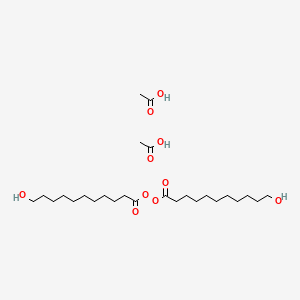
![N-[(2S)-1-(4-Carboxyanilino)-1-oxopropan-2-yl]-L-phenylalanine](/img/structure/B14409626.png)
![Ethanaminium, 2-[ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]-N,N,N-trimethyl-, acetate](/img/structure/B14409635.png)
![N-{3-[(Butan-2-yl)amino]-4-(2-methoxyethoxy)phenyl}acetamide](/img/structure/B14409636.png)
